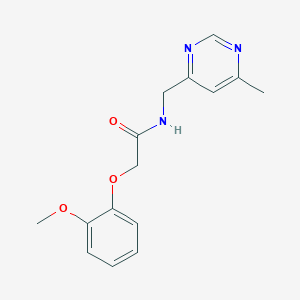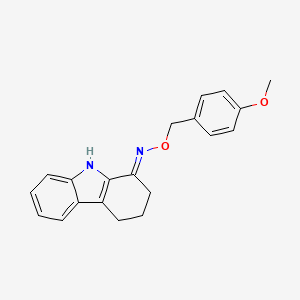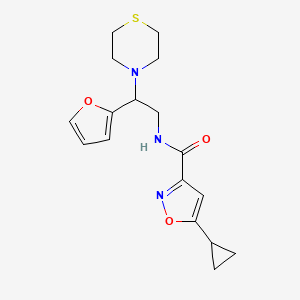![molecular formula C18H14ClN3OS2 B2635421 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 897457-88-4](/img/structure/B2635421.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide” is an imidazothiazole derivative . It is related to the compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, which has a molecular weight of 262.72 .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of the related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a linear formula of C12H7ClN2OS .Chemical Reactions Analysis
The compound was synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .Physical And Chemical Properties Analysis
The related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a melting point of 192 - 195°C . The compound synthesized using microwave-assisted synthesis has a mass spectrometry (MS) m/z value of 340.00 .Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds bearing the imidazo[2,1-b]thiazole scaffold, including the one , have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. One specific compound from this series showed potential as a VEGFR2 inhibitor and exhibited significant cytotoxic activity against the MDA-MB-231 cell line, highlighting its potential in cancer therapy (Ding et al., 2012).
Antimicrobial and Antitumor Activity
Another area of research involves the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including the structural motif of interest. These compounds were screened for antitumor activity against a broad range of human tumor cell lines. Certain derivatives exhibited considerable anticancer activity, which could inform the development of new therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Analgesic Activity
A related research domain includes the synthesis and evaluation of derivatives for in vivo analgesic and anti-inflammatory activities. Studies indicate that specific substitutions in the imidazole ring, such as chloro, and the introduction of a formyl group can significantly enhance these activities, suggesting a potential for developing new anti-inflammatory and analgesic drugs (Jadhav et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The compound has shown potential as an inhibitor against MDA-MB-231 with an IC50 value of 1.4 μM, compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than the HepG2 cell line (IC50 = 22.6 μM) . This suggests potential future directions in the development of novel molecules to treat cancer.
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS2/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRJOKIEOUTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)


![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)



![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)